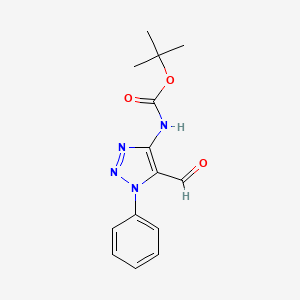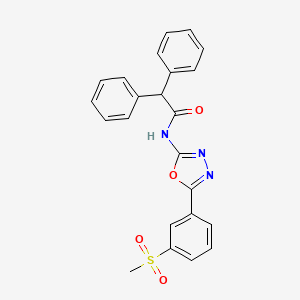
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide” is a complex organic compound. It contains a methylsulfonyl group attached to a phenyl ring, which is part of an oxadiazole ring. This is further attached to a diphenylacetamide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, it’s hard to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Scientific Research Applications
Antibacterial and Anti-enzymatic Potential
Research has identified N-substituted derivatives of 1,3,4-oxadiazole and acetamide, showing promising antibacterial and anti-enzymatic activities. These compounds, evaluated for their potential against various bacterial strains and enzymes, have shown significant inhibition capabilities, especially against gram-negative bacteria. The structural elucidation of these molecules was achieved through spectral analytical techniques, highlighting their potential as antibacterial agents and enzyme inhibitors. The studies also provided insights into the cytotoxic behavior of these synthesized molecules, crucial for understanding their safety profile (Nafeesa et al., 2017).
Antimicrobial Activity
Another strand of research has synthesized N-substituted derivatives of acetamide with 1,3,4-oxadiazole and azinane heterocyclic cores to assess their antibacterial potentials. These studies have identified compounds with moderate inhibitory effects against various bacterial strains, with some derivatives exhibiting significant growth inhibition, particularly against Gram-negative bacterial strains. Such findings underscore the antimicrobial capabilities of these compounds, providing a basis for further exploration in antibiotic development (Kashif Iqbal et al., 2017).
Synthesis and Antimicrobial Evaluation of Heterocyclic Compounds
Research focusing on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety has highlighted their potential as antimicrobial agents. These studies have demonstrated promising antibacterial and antifungal activities, paving the way for the development of new treatments for infections. The detailed structural analysis and evaluation of these compounds have provided valuable insights into their efficacy and potential as antimicrobial agents (Darwish et al., 2014).
Glutaminase Inhibition for Cancer Therapy
In the quest for more effective cancer treatments, research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs has identified potent inhibitors of kidney-type glutaminase (GLS). These inhibitors, by attenuating the growth of cancer cells in vitro and in mouse models, offer promising avenues for therapeutic intervention in cancer, showcasing the role of 1,3,4-oxadiazole derivatives in the development of cancer therapeutics (Shukla et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-31(28,29)19-14-8-13-18(15-19)22-25-26-23(30-22)24-21(27)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQGRMQXALFFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

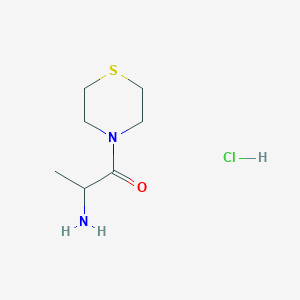
![N-[4-(2-amino-2-oxoethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2586042.png)
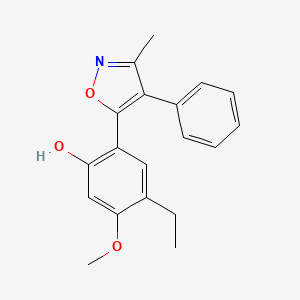


![5-allyl-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2586048.png)
![2-((5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2586050.png)
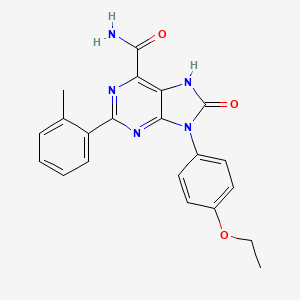
![3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B2586053.png)
![5-Fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2586056.png)
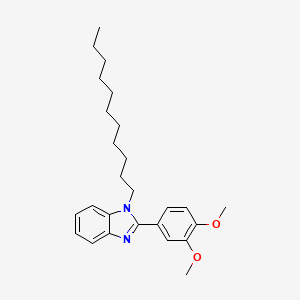

![3-((3-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2586061.png)
